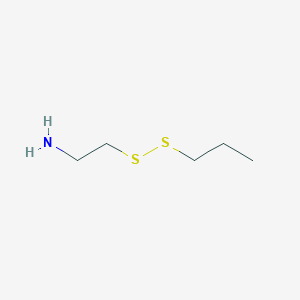![molecular formula C7H10Br2 B14408147 1,6-Dibromobicyclo[4.1.0]heptane CAS No. 85739-35-1](/img/structure/B14408147.png)
1,6-Dibromobicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromobicyclo[4.1.0]heptane is an organic compound with the molecular formula C7H10Br2. It is a derivative of bicyclo[4.1.0]heptane, where two bromine atoms are attached to the 1 and 6 positions of the bicyclic structure. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dibromobicyclo[4.1.0]heptane can be synthesized starting from cyclohexene. The synthesis involves the addition of bromine to cyclohexene, followed by a cyclopropanation reaction. The reaction typically proceeds as follows:
Bromination: Cyclohexene is treated with bromine (Br2) to form 1,2-dibromocyclohexane.
Cyclopropanation: The 1,2-dibromocyclohexane undergoes a cyclopropanation reaction in the presence of a base, such as sodium hydroxide (NaOH), to form this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or cyclopropanes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while elimination reactions can produce alkenes or cyclopropanes .
Wissenschaftliche Forschungsanwendungen
1,6-Dibromobicyclo[4.1.0]heptane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials.
Chemical Biology: The compound is employed in studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1,6-Dibromobicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A similar compound without the bromine atoms, used as a reference in studying the reactivity of 1,6-Dibromobicyclo[4.1.0]heptane.
7,7-Dibromobicyclo[4.1.0]heptane: Another brominated derivative with bromine atoms at different positions, used for comparative studies.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Eigenschaften
CAS-Nummer |
85739-35-1 |
|---|---|
Molekularformel |
C7H10Br2 |
Molekulargewicht |
253.96 g/mol |
IUPAC-Name |
1,6-dibromobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Br2/c8-6-3-1-2-4-7(6,9)5-6/h1-5H2 |
InChI-Schlüssel |
YMVGBLYVLBUYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC2(C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


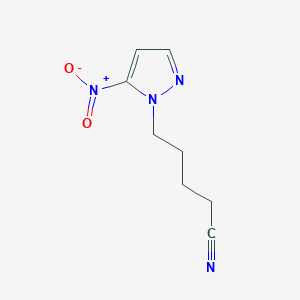

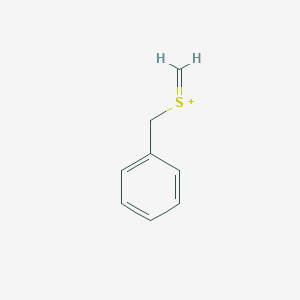

![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
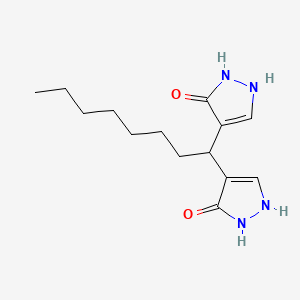
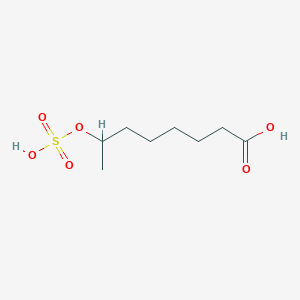
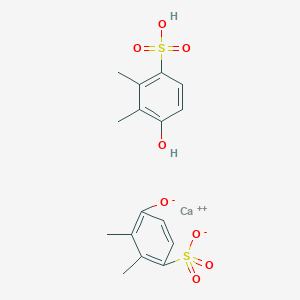
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)
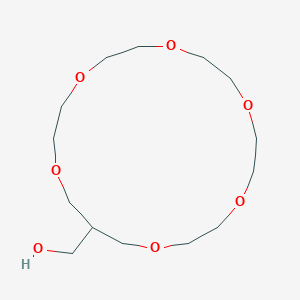
![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
